methyl 3-ethyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 3-ethyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. It has gained significant attention in recent years due to its potential applications in scientific research. This compound is widely used as a building block for the synthesis of various bioactive molecules.
Scientific Research Applications
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Synthesis and Characterization of Novel Methyl (3)5- (N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates
- Application : This research focused on the development and synthesis of novel heterocyclic amino acids, specifically methyl 3- and 5- (N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates .
- Method : The synthesis involved converting piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids to the corresponding β-keto esters, which were then treated with N,N-dimethylformamide dimethyl acetal .
- Results : The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .
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Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications
- Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Method : The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications
- Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Method : The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
-
Synthesis and Characterization of Novel Methyl (3)5-
- Application : This research focused on the development and synthesis of novel heterocyclic amino acids, specifically methyl 3- and 5- (N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates .
- Method : The synthesis involved converting piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids to the corresponding β-keto esters, which were then treated with N,N-dimethylformamide dimethyl acetal .
- Results : The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .
-
An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1H
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications
- Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Method : The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
-
Synthesis and Characterization of Novel Methyl (3)5-
- Application : This research focused on the development and synthesis of novel heterocyclic amino acids, specifically methyl 3- and 5- (N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates .
- Method : The synthesis involved converting piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids to the corresponding β-keto esters, which were then treated with N,N-dimethylformamide dimethyl acetal .
- Results : The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .
-
An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1H
properties
IUPAC Name |
methyl 5-ethyl-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-6-5(4-8-9-6)7(10)11-2/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALVGVZQHHSRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-ethyl-1H-pyrazole-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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